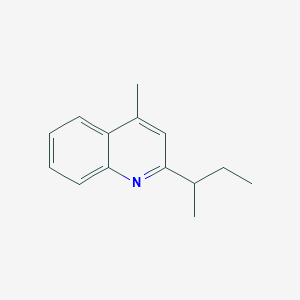

2-(Butan-2-yl)-4-methylquinoline

Description

Significance of Quinolines as Heterocyclic Scaffolds in Advanced Chemical Research

Quinolines, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, are a class of nitrogen-containing heterocyclic aromatic compounds with a rich history and a vibrant future in chemical research. Their unique electronic properties and rigid structure make them privileged scaffolds in medicinal chemistry and materials science. The quinoline (B57606) core is present in a wide array of natural products, most notably the anti-malarial alkaloid quinine, and forms the structural basis for numerous synthetic pharmaceuticals with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents. nih.govnih.gov The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its biological activity and physical properties. This adaptability has cemented the quinoline scaffold as a cornerstone in the development of novel bioactive molecules and functional materials.

Overview of Structural Features and Derivatives of Quinoline

The fundamental structure of quinoline (1-azanaphthalene) offers multiple sites for substitution, leading to a vast library of derivatives with distinct characteristics. The nitrogen atom at position 1 imparts basicity to the molecule and provides a site for quaternization. The benzene portion of the bicycle can undergo electrophilic substitution, while the pyridine ring is generally more susceptible to nucleophilic attack.

Common derivatives include those with simple alkyl, aryl, or halogen substituents. For instance, 2-methylquinoline (B7769805) (quinaldine) and 4-methylquinoline (B147181) (lepidine) are well-known derivatives. The introduction of substituents, such as a hydroxyl group, can lead to tautomerism, as seen in 2-hydroxyquinolines which predominantly exist as 2-quinolones. The nature and position of these substituents profoundly influence the molecule's steric and electronic properties, thereby affecting its reactivity and biological interactions.

Rationale for Focused Academic Inquiry into 2-(Butan-2-yl)-4-methylquinoline

The focused academic inquiry into this compound stems from the broader interest in understanding the impact of sterically demanding substituents on the chemical and biological properties of the quinoline scaffold. The sec-butyl group at the 2-position introduces significant steric hindrance around the nitrogen atom of the pyridine ring. This steric bulk can influence the molecule's conformation, its ability to interact with biological targets, and its reactivity in chemical transformations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62642-92-6 |

|---|---|

Molecular Formula |

C14H17N |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

2-butan-2-yl-4-methylquinoline |

InChI |

InChI=1S/C14H17N/c1-4-10(2)14-9-11(3)12-7-5-6-8-13(12)15-14/h5-10H,4H2,1-3H3 |

InChI Key |

AMUBOGIJWBYYBR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=NC2=CC=CC=C2C(=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butan 2 Yl 4 Methylquinoline and Analogous Quinoline Derivatives

Classical Annulation Reactions

The construction of the quinoline (B57606) ring is often achieved through cyclization reactions that form the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. Several named reactions have become cornerstones of quinoline synthesis.

Friedländer Synthesis and its Adaptations for Substituted Quinolines

The Friedländer synthesis is a versatile and straightforward method for producing quinolines, including polysubstituted derivatives. eurekaselect.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. eurekaselect.comorganicreactions.org This condensation can be catalyzed by either acids or bases. organicreactions.org

The synthesis of 2,4-disubstituted quinolines, such as 2-(butan-2-yl)-4-methylquinoline, can be envisioned through this method. For instance, the reaction of a 2-aminoacetophenone (B1585202) with 3-methyl-2-pentanone (B1360105) would theoretically yield the target compound. The reaction proceeds through an initial aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgcdnsciencepub.com

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition between the 2-amino-substituted carbonyl compound and the second carbonyl component, followed by dehydration to form an unsaturated carbonyl compound, which then undergoes imine formation to yield the quinoline. wikipedia.org The alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water. wikipedia.org Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, have been employed to facilitate this reaction. wikipedia.org Innovations in the Friedländer synthesis include the use of microwave irradiation, ionic liquids, and solid acid catalysts to improve efficiency and environmental friendliness. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Aminoacetophenone | 3-Methyl-2-pentanone | Acid or Base | This compound |

| 2-Aminobenzaldehyde | Ketones | Various | 2,3-Disubstituted Quinolines |

Skraup and Doebner-von Miller Protocols in Quinoline Construction

The Skraup synthesis is a classic method for preparing quinolines, typically involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction can be vigorous, and moderators such as ferrous sulfate (B86663) are often added. wikipedia.org The mechanism involves the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline. Subsequent cyclization and oxidation produce the quinoline ring. numberanalytics.comuop.edu.pk

A significant modification of the Skraup synthesis is the Doebner-von Miller reaction. nih.govwikipedia.org This protocol utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. nih.govnih.gov For example, reacting an aniline with an appropriate α,β-unsaturated ketone can lead to the formation of 2,4-disubstituted quinolines. iipseries.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org A proposed mechanism for the Doebner-von Miller reaction involves a fragmentation-recombination pathway where the initial conjugate adduct fragments into an imine and a ketone, which then recombine to form the quinoline product. wikipedia.orgnih.gov

| Reaction | Aniline Derivative | Carbonyl Source | Key Reagents | Product Type |

| Skraup | Aniline | Glycerol | H₂SO₄, Oxidizing Agent | Quinoline (unsubstituted) |

| Doebner-von Miller | Aniline | α,β-Unsaturated Ketone | Acid Catalyst | Substituted Quinolines |

Combes Synthesis for 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org This method is particularly relevant for the synthesis of compounds like this compound. The reaction of an aniline with 3-methyl-2,4-hexanedione (B12686770) in the presence of a strong acid, such as concentrated sulfuric acid, would be a plausible route. wikipedia.org

The mechanism begins with the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. wikipedia.orgwikiwand.com This is followed by an acid-catalyzed intramolecular cyclization (annulation), which is the rate-determining step, and subsequent dehydration to yield the final substituted quinoline. wikipedia.org The use of polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) has been shown to be an effective alternative to sulfuric acid as the dehydrating agent. wikipedia.org

| Aniline | β-Diketone | Catalyst | Product |

| Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline |

| Substituted Aniline | Substituted β-Diketone | H₂SO₄ or PPA | 2,4-Disubstituted Quinoline |

Gould-Jacobs Synthesis and its Mechanistic Aspects

The Gould-Jacobs reaction is a multi-step process for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org It commences with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com This initial step is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgjasco.ro Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

The mechanism proceeds via nucleophilic attack of the aniline's nitrogen on the malonic ester derivative, leading to the formation of an anilidomethylenemalonic ester. wikipedia.org The key step is a 6-electron cyclization upon heating, followed by the elimination of an alcohol molecule to form the quinoline ring. wikipedia.org The resulting product exists predominantly in the 4-oxo tautomeric form. wikipedia.org While this method directly produces 4-hydroxyquinolines, further chemical modifications would be necessary to arrive at a structure like this compound.

Povarov Reaction and Multicomponent Approaches

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. beilstein-journals.orgwikipedia.org In its classic form, it involves the reaction of an aniline, a benzaldehyde, and an electron-rich alkene. wikipedia.org The reaction is typically catalyzed by a Lewis acid. wikipedia.org

The mechanism starts with the formation of a Schiff base from the aniline and benzaldehyde. wikipedia.org The Lewis acid activates the imine towards electrophilic attack by the alkene. The resulting carbocation intermediate then undergoes an intramolecular electrophilic aromatic substitution, followed by elimination steps to form the quinoline ring. wikipedia.org The versatility of the Povarov reaction allows for the synthesis of a wide variety of complex quinoline derivatives by varying the three components. beilstein-journals.orgrsc.org The oxidation of the initially formed tetrahydroquinolines to fully aromatic quinolines is often achieved using reagents like manganese dioxide. beilstein-journals.org

| Aniline Component | Aldehyde Component | Alkene Component | Catalyst | Intermediate | Final Product |

| Aniline | Benzaldehyde | Enol ether | Lewis Acid | Tetrahydroquinoline | Quinoline (after oxidation) |

| Substituted Aniline | Various Aldehydes | Enamine | Lewis Acid | Substituted Tetrahydroquinoline | Substituted Quinoline (after oxidation) |

Conrad-Limpach Reactions for Quinoline Scaffolds

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines (which exist mainly as 4-quinolones). wikipedia.orgsynarchive.com The reaction conditions determine the regioselectivity of the final product. At lower temperatures, the reaction favors the formation of a Schiff base at the keto group, which then cyclizes to the 4-quinolone. quimicaorganica.org

The mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base. wikipedia.org This intermediate then undergoes a thermal, electrocyclic ring closure at high temperatures (around 250 °C) to form the quinoline ring. wikipedia.orgsynarchive.com The use of an inert, high-boiling solvent can significantly improve the yield of the cyclization step. wikipedia.org Similar to the Gould-Jacobs synthesis, this method provides 4-hydroxyquinolines, which would require further functionalization to yield this compound.

Modern Catalytic Approaches in Quinoline Synthesis

The development of novel catalytic systems has revolutionized the synthesis of quinolines, offering higher efficiency, selectivity, and functional group tolerance compared to traditional methods like the Skraup, Doebner-Von Miller, and Friedländer reactions. nih.gov These modern approaches are pivotal in accessing complex quinoline scaffolds.

Transition Metal-Catalyzed C-H Activation and Alkylation for Quinoline Derivatives

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, providing an atom-economical pathway to substituted quinolines. ias.ac.inrsc.org This strategy avoids the need for pre-functionalized starting materials, a common requirement in classical methods. rsc.org

Rhodium catalysts have been successfully employed for the ortho-alkylation of quinolines. nih.govacs.org For instance, the alkylation of quinoline with olefins such as 3,3-dimethylbutene can be achieved with high yields using a Rh(I)-phosphine catalyst. nih.govacs.org The reaction demonstrates good functional group tolerance, with esters and phthalimides being compatible with the reaction conditions. nih.govacs.org Research has shown that even with a low catalyst loading of 1% Rh, quinoline can be alkylated in high yields. nih.govacs.org The scope of this reaction has been expanded to include various quinolines and olefins, as detailed in the table below. acs.org

| Quinoline Derivative | Olefin | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Quinoline | n-Hexene | [RhCl(coe)2]2/PCy3·HCl | Quantitative | acs.org |

| Quinoline | Cyclohexene | [RhCl(coe)2]2/PCy3·HCl | >98 | acs.org |

| Quinoline | 2-Methylpropene | [RhCl(coe)2]2/PCy3·HCl | 88 | acs.org |

| 6-Methoxyquinoline | 3,3-Dimethylbutene | [RhCl(coe)2]2/PCy3·HCl | 95 | nih.gov |

| 6-carbomethoxyquinoline | 3,3-Dimethylbutene | [RhCl(coe)2]2/PCy3·HCl | 85 | nih.gov |

Ruthenium-catalyzed C-H activation has also been explored for the synthesis of quinoline derivatives. rsc.org For example, ruthenium catalysts have been used for the arylation of heteroarenes in green solvents like PEG-400. rsc.org Furthermore, rhodium(III) catalysts have been utilized for the C-H activation of 8-methylquinoline (B175542) with α-diazocarbonyl compounds. researchgate.net

Palladium-catalyzed reactions, such as the oxidative cyclization of aryl allyl alcohols and anilines, provide another route to substituted quinolines without the need for acids or bases. ias.ac.in Copper-catalyzed one-pot strategies involving the reaction of anilines and aldehydes have also been developed, using molecular oxygen as an economical and convenient oxidant. ias.ac.in

Metal-Free and Organocatalytic Strategies

In a move towards more sustainable and cost-effective synthesis, metal-free and organocatalytic approaches have gained significant attention. nih.gov These methods circumvent the issues of metal contamination in the final products and the generation of metallic waste. rsc.org

One notable metal-free approach involves the functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines. nih.gov This strategy offers a mild pathway for the formation of new C-C and C-N bonds with excellent functional group tolerance. nih.gov The reaction of various substituted 2-methylquinolines with 2-styrylanilines has been shown to produce the desired products in moderate to good yields (42-81%). nih.gov

Organocatalysis, utilizing small organic molecules to catalyze reactions, has also been successfully applied to the synthesis of complex quinoline derivatives. An efficient one-pot procedure has been developed for the asymmetric synthesis of polycyclic hexahydrocyclopenta[b]quinoline derivatives with multiple stereogenic centers. nih.govacs.org This method demonstrates high yields and excellent enantio- and diastereoselectivities. nih.govacs.org

Molecular iodine has been employed as a low-cost and eco-friendly catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org This method is characterized by its high regioselectivity, shorter reaction times, and broad substrate scope. rsc.org

Photochemical and Electrochemical Synthesis Routes

Photochemical and electrochemical methods represent innovative and green alternatives for quinoline synthesis, often proceeding under mild conditions. mdpi.combenthamdirect.com

Visible-light-mediated C-H hydroxyalkylation of quinolines has been achieved through a radical pathway. nih.govnih.gov This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals upon blue light absorption, avoiding the need for external oxidants. nih.govnih.gov The method exhibits high functional group tolerance, allowing for the late-stage functionalization of complex molecules. nih.govnih.gov

Electrochemical synthesis offers another sustainable route. For instance, the cathodic reduction of a nitro moiety followed by intramolecular cyclization can yield different substituted quinoline N-oxides from simple starting materials, using electrons as the sole reagent. rsc.org This approach is scalable and can be performed in a simple undivided electrolysis cell. rsc.org Additionally, electrochemical methods have been developed for the C-H alkylation of quinoxalin-2(1H)-ones, which are structurally related to quinolines. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to quinoline synthesis. nih.govresearchgate.netijpsjournal.com This includes the use of alternative energy sources like microwaves and ultrasound to drive reactions. benthamdirect.comnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.comresearchgate.net This method has been successfully applied to the synthesis of various quinoline derivatives. nih.govasianpubs.orgresearchgate.netnih.govresearchgate.net

A rapid and efficient synthesis of 2-vinylquinolines has been reported via a trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline (B7769805) and various aldehydes under microwave irradiation. nih.gov This approach demonstrates a broad substrate scope and superior reaction kinetics. nih.gov Similarly, 4-substituted amino-2-methylquinolines have been synthesized in high yields (55-89%) from 4-chloro-2-methylquinoline (B1666326) and amines under microwave-assisted conditions catalyzed by p-toluenesulfonic acid. researchgate.net

The one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl₃ has also been reported, with the reaction completing in as little as 50 seconds at 600 W. asianpubs.org

| Reactants | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Methoxy-2-methylquinoline, Aromatic aldehydes | 2-Vinylquinolines | TfNH2, Microwave | Excellent | nih.gov |

| 4-Chloro-2-methylquinoline, Amines | 4-Substituted amino-2-methylquinolines | p-Toluenesulfonic acid, 120 °C, 1 h, Microwave | 55-89 | researchgate.net |

| Aniline, Malonic acid, POCl3 | 2,4-Dichloroquinoline | 600 W, 50 s, Microwave | 61 | asianpubs.org |

Ultrasound-Mediated Synthesis

Ultrasound irradiation provides another energy-efficient and environmentally friendly method for synthesizing quinoline derivatives. benthamdirect.comnih.govnih.govrsc.orgnih.govconsensus.appresearchgate.net Sonochemical methods can enhance reaction rates and yields, often under milder conditions than conventional techniques.

A facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones has been achieved by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasound irradiation. nih.gov In another example, a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl₂·2H₂O as a precatalyst, afforded 2-substituted quinolines in good yields under ultrasound irradiation. nih.govresearchgate.net This method highlights the use of water as a green solvent. nih.govresearchgate.net

The synthesis of hybrid quinoline-imidazole derivatives has also been accomplished using ultrasound, demonstrating significant advantages in terms of reaction time, energy consumption, and yields for the N-alkylation of the imidazole (B134444) ring. rsc.org

Solvent-Free Reaction Conditions and Mechanochemistry

The synthesis of quinoline derivatives, including structures analogous to this compound, has increasingly moved towards environmentally responsible methods that minimize or eliminate the use of conventional organic solvents. These solvent-free approaches not only reduce chemical waste but can also lead to improved reaction kinetics and simpler purification procedures.

Solvent-free synthesis is often achieved by heating the neat reactants in the presence of a catalyst. A variety of heterogeneous catalysts have proven effective under these conditions. For instance, a simple one-step procedure using Hβ zeolite as a catalyst has been employed for the cyclization of 2-aminobenzophenones with ketones to produce 2,4-disubstituted quinolines. acs.org This method is scalable and the catalyst can be recycled multiple times without a significant drop in efficiency. acs.org Similarly, ionic liquids have been utilized as both the catalyst and reaction medium in solvent-free syntheses. The reaction of 2-aminoaryl ketones with 1,3-dicarbonyl compounds under solvent-free conditions, catalyzed by a Brønsted acidic ionic liquid supported on iron oxide nanoparticles (Fe₃O₄-IL-HSO₄), yields polysubstituted quinolines efficiently. researchgate.net Another approach involves using nanocatalysts, such as graphene oxide supported WO₃ nanorods, which have been shown to be effective for quinoline synthesis under solventless conditions. organic-chemistry.org

Mechanochemistry, which utilizes mechanical energy from grinding, milling, or shearing to drive chemical reactions, represents another frontier in green synthesis. rsc.org This technique inherently avoids the use of bulk solvents and can lead to unique reactivity. rsc.org A cost-effective and efficient mechanochemical approach for synthesizing N-heterocyclic compounds like pyrimido[4,5-b]quinolines has been developed using a ball mill. rsc.org This one-pot, multicomponent reaction proceeds under catalyst-free and solvent-free conditions. rsc.org Furthermore, a photo-thermo-mechanochemical method utilizing iron(II) phthalocyanine (B1677752) as a catalyst has been reported for quinoline synthesis, highlighting a green alternative to traditional thermal methods. thieme-connect.com

| Method | Catalyst/Conditions | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free Heating | Hβ zeolite | 2-Aminobenzophenones and ketones | Reusable catalyst, scalable | acs.org |

| Solvent-Free Heating | Fe₃O₄-IL-HSO₄ | 2-Aminoaryl ketones and 1,3-dicarbonyls | Magnetic catalyst, easy recovery | researchgate.net |

| Mechanochemistry (Ball-milling) | Catalyst-free | 6-Aminouracil, aromatic aldehyde, 1,3-diketones | Solvent-free, catalyst-free, mild conditions | rsc.org |

| Mechanochemistry | Iron(II) phthalocyanine | General quinoline synthesis | Cost-efficient catalyst, operational simplicity | thieme-connect.com |

Catalytic Systems Utilizing Environmentally Benign Reagents

The development of catalytic systems based on non-toxic, abundant, and environmentally friendly reagents is a cornerstone of green chemistry. For the synthesis of quinolines, significant progress has been made in replacing hazardous traditional catalysts with greener alternatives.

Iron catalysts, particularly ferric chloride hexahydrate (FeCl₃·6H₂O), have emerged as an inexpensive, non-toxic, and efficient option. organic-chemistry.orgmdpi.comresearchgate.net This readily available catalyst has been successfully used in the one-pot synthesis of quinoline derivatives from 2-aminoarylketones and active methylene (B1212753) compounds. mdpi.comresearchgate.net The reactions often proceed in water, the most benign solvent, offering advantages such as mild conditions, short reaction times, and high yields. researchgate.net

Nanocatalysts offer another avenue for green quinoline synthesis due to their high surface area, unique properties, and potential for recyclability. researchgate.netnih.gov Systems like sulfamic acid-supported on silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂) have been used as a solid acid catalyst for the Friedländer synthesis, demonstrating high efficiency and reusability. nih.gov The use of nanocatalysts aligns with green chemistry principles by often enabling reactions under milder conditions and reducing catalyst loading. nih.gov

Organocatalysis, which avoids the use of metals entirely, also provides environmentally benign pathways. Formic acid, a renewable and biodegradable resource, has been investigated as a green catalyst for the direct synthesis of quinolines from anilines and ketones or aldehydes. researchgate.net

| Catalyst Type | Specific Example | Reaction | Advantages | Reference |

|---|---|---|---|---|

| Simple Iron Salt | FeCl₃·6H₂O | Condensation of 2-aminoarylketones and active methylene compounds | Inexpensive, non-toxic, effective in water | mdpi.comresearchgate.net |

| Nanocatalyst | Fe₃O₄@SiO₂@PDETSA | Friedländer synthesis | Solid acid, recyclable magnetic catalyst | nih.gov |

| Ionic Liquid | [Et₃NH]⁺[BF₄]⁻ | Reaction of anilines with β-ketoesters | Reusable, high yields, short reaction times | wikipedia.org |

| Organocatalyst | Formic Acid | Direct synthesis from anilines and carbonyls | Renewable, biodegradable, metal-free | researchgate.net |

Regioselectivity and Stereoselectivity in the Synthesis of this compound

Control of Butyl Substitution Position

The synthesis of this compound via the classic Friedländer annulation presents a significant challenge in regioselectivity. researchgate.net This reaction typically involves the condensation of a 2-aminoaryl ketone (e.g., 2-aminoacetophenone to provide the 4-methyl group) with an unsymmetrical ketone, which in this case would be 3-methyl-2-pentanone (sec-butyl methyl ketone). The unsymmetrical nature of the ketone means that condensation can occur at two different α-carbon atoms: the methylene (CH₂) group or the methyl (CH₃) group.

Reaction at the methylene (CH₂) group leads to the desired product, this compound. However, competing reaction at the methyl (CH₃) group would result in the formation of the regioisomeric byproduct, 2-methyl-4-(propan-2-yl)quinoline. The control of this regioselectivity is dependent on the reaction mechanism, which can be influenced by the choice of catalyst and reaction conditions. organic-chemistry.org

Under basic conditions, the reaction tends to proceed through the more thermodynamically stable, more substituted enolate, which would be formed by deprotonation of the CH₂ group of 3-methyl-2-pentanone. This pathway would favor the formation of the desired this compound. Conversely, acidic conditions can favor the kinetic enolate, potentially leading to mixtures. Research has shown that the use of specific catalysts can offer high regiocontrol. For example, novel amine catalysts have been reported to afford highly regioselective Friedländer annulations, yielding 2-substituted quinolines. rsc.org The mechanism is believed to involve the formation of an enamine intermediate, and the steric and electronic properties of the amine catalyst can direct the reaction to a specific α-position of the ketone. Therefore, careful selection of a base or a specific amine catalyst is crucial for directing the cyclization to exclusively produce this compound.

Chemical Reactivity and Advanced Transformations of 2 Butan 2 Yl 4 Methylquinoline

Functionalization Strategies on the Quinoline (B57606) Ring System

The electron-deficient nature of the pyridine (B92270) ring and the electron-rich nature of the benzene (B151609) ring in quinoline, combined with the directing effects of the existing alkyl substituents, dictate the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions on the quinoline ring are generally directed to the benzene portion (positions 5, 6, 7, and 8), as the pyridine ring is deactivated by the nitrogen atom. The activating effect of the methyl and butan-2-yl groups further influences the position of substitution. In EAS reactions, the incoming electrophile will preferentially add to the positions that are ortho and para to the activating groups, leading to substitution primarily at the 5- and 7-positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration of 2,4-dialkylquinolines typically yields a mixture of 5- and 7-nitro derivatives, with the exact ratio depending on the reaction conditions and the steric bulk of the alkyl groups.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2,4-Dialkylquinolines

| Electrophilic Reagent | Position of Substitution | Reference |

| HNO₃/H₂SO₄ | 5- and 7- | libretexts.orgyoutube.commasterorganicchemistry.com |

| Br₂/FeBr₃ | 5-, 7-, and 8- | youtube.comlibretexts.org |

| SO₃/H₂SO₄ | 5- and 8- | youtube.com |

This table provides generalized regioselectivity based on known reactions of substituted quinolines. Specific outcomes for 2-(Butan-2-yl)-4-methylquinoline may vary.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the quinoline ring is favored at the 2- and 4-positions due to the electron-withdrawing effect of the nitrogen atom, which can stabilize the anionic Meisenheimer intermediate. stackexchange.comwikipedia.org However, in this compound, these positions are already substituted. For a nucleophilic attack to occur on the ring itself, a leaving group would need to be present at an activated position. In the absence of such a leaving group, direct nucleophilic aromatic substitution on the C-H bonds of the quinoline ring is generally difficult to achieve without prior functionalization. However, if a halogen were introduced at the 2- or 4-position of a quinoline derivative, it could be readily displaced by various nucleophiles. nih.govmdpi.com

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic compounds, avoiding the need for pre-functionalized substrates. nih.govnih.gov Palladium- and rhodium-catalyzed reactions are commonly employed for the direct arylation, alkylation, and amination of C-H bonds. rsc.org

For this compound, the nitrogen atom can act as a directing group, facilitating C-H activation at the C8 position of the quinoline ring. The reaction involves the formation of a cyclometalated intermediate, which then reacts with a coupling partner.

Table 2: Examples of Direct C-H Functionalization of Quinolines

| Catalyst System | Coupling Partner | Position Functionalized | Product Type | Reference |

| Pd(OAc)₂ / Ligand | Aryl Halide | C8 | 8-Arylquinoline | rsc.org |

| [RhCp*Cl₂]₂ / AgSbF₆ | Alkene | C8 | 8-Alkenylquinoline | nih.gov |

| Pd(OAc)₂ / Ligand | Amine | C8 | 8-Aminoquinoline | nih.gov |

This table illustrates the potential for C-H functionalization on the quinoline core, with the understanding that specific conditions would need to be optimized for this compound.

Transformations Involving the Butan-2-yl Side Chain

The butan-2-yl group offers additional sites for chemical modification, distinct from the aromatic quinoline core.

Oxidation and Reduction Reactions

The benzylic C-H bonds of the butan-2-yl side chain are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the alkyl chain at the benzylic position to yield 4-methyl-2-quinolinecarboxylic acid. This transformation provides a route to introduce a carboxylic acid functionality, which can be a precursor for various other functional groups.

Reduction of the quinoline ring system is also a common transformation. Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), can reduce the pyridine ring to afford 2-(butan-2-yl)-4-methyl-1,2,3,4-tetrahydroquinoline. The specific stereochemistry of the product would depend on the catalyst and reaction conditions employed.

Derivatization of the Alkyl Moiety

The butan-2-yl group itself can be a handle for further derivatization. For instance, free-radical halogenation, using reagents like N-bromosuccinimide (NBS), can selectively introduce a halogen atom at the benzylic position of the butan-2-yl group. This halogenated intermediate can then undergo various nucleophilic substitution reactions to introduce a range of functional groups, such as amines, alcohols, or cyanides. wikipedia.org

Furthermore, the chirality of the butan-2-yl group, which contains a stereocenter, can be exploited in asymmetric synthesis. wikipedia.org The separation of enantiomers or the use of chiral catalysts could lead to the synthesis of enantiomerically pure derivatives of this compound, which may have interesting biological or material properties.

Photochemical and Thermal Reactivity Profiles

The response of This compound to photochemical and thermal stimuli is another area where specific research is not presently available. Generally, the photochemical behavior of quinolines can involve a variety of reactions, including cycloadditions and rearrangements, often proceeding through excited states. The presence of alkyl substituents, such as the butan-2-yl and methyl groups in the target molecule, can influence these reactions by affecting the electron distribution and steric environment of the quinoline nucleus.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for experimental and detailed predicted spectroscopic data for the chemical compound this compound has revealed a lack of publicly accessible information required to generate the requested scientific article. While the synthesis of this compound, also known as 2-(sec-butyl)-4-methylquinoline, has been reported, the specific spectral data from its characterization are not detailed in the available literature.

A 2019 article in a Royal Society of Chemistry journal on the topic of direct alkylation of heteroarenes mentions the synthesis of 2-(sec-butyl)-4-methylquinoline. rsc.org The authors state that the compound was characterized by comparison with NMR data from a cited reference (16); however, the explicit ¹H and ¹³C NMR data for 2-(sec-butyl)-4-methylquinoline are not provided within the article itself. rsc.org Efforts to retrieve the specific data from the cited reference were unsuccessful through standard search methods.

While detailed spectroscopic information for the precise compound of interest is not available, data for structurally related molecules such as 2-butyl-4-methylquinoline, uq.edu.au 4-methylquinoline (B147181), nih.govchemicalbook.com and other quinoline derivatives have been located. mdpi.comresearchgate.netresearchgate.netrsc.orgnih.govrsc.orgsci-hub.seresearchgate.netthegoodscentscompany.combiosynth.comdergipark.org.tr This information allows for a general estimation of the expected spectral characteristics but is insufficient for the detailed and scientifically rigorous analysis, including specific data tables for chemical shifts, vibrational modes, and fragmentation patterns, as requested in the article outline.

For instance, analysis of related compounds would suggest the following general features for this compound:

¹H and ¹³C NMR: The spectra would show characteristic signals for the quinoline ring system and the sec-butyl group. The aromatic protons and carbons would appear in the downfield region, while the aliphatic protons and carbons of the butyl substituent would be found in the upfield region of the spectra. youtube.comlibretexts.orgdocbrown.info

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic components, as well as C=C and C=N stretching vibrations from the quinoline core. dergipark.org.trechemi.comdocbrown.info

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C14H17N, 199.29 g/mol ). The fragmentation pattern would likely involve cleavage of the butyl group, leading to characteristic fragment ions. docbrown.infodocbrown.info

UV-Visible (UV-Vis) Spectroscopy: Like other quinoline derivatives, this compound would be expected to exhibit absorption maxima in the UV region, corresponding to π → π* electronic transitions within the aromatic system. mdpi.comresearchgate.netresearchgate.netnih.gov

Without access to the specific experimental or high-fidelity predicted data for this compound, the generation of a detailed and accurate scientific article as per the provided outline is not possible. The creation of such an article would require access to the specific characterization data, which does not appear to be available in the public domain at this time.

Spectroscopic Characterization and Structural Elucidation of 2 Butan 2 Yl 4 Methylquinoline

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest literature review, a complete single-crystal X-ray diffraction analysis for 2-(butan-2-yl)-4-methylquinoline has not been reported in publicly accessible databases. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and specific atomic coordinates for this particular compound are not available.

However, the principles of X-ray crystallography would allow for a thorough understanding of its solid-state architecture if a suitable crystal were to be analyzed. The technique involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons within the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal can be determined.

For a molecule like this compound, X-ray crystallography would reveal:

Conformation of the Butyl Group: The precise orientation of the sec-butyl group relative to the quinoline (B57606) ring system would be established. This includes the torsion angles around the C-C single bonds of the butyl chain and the bond connecting it to the quinoline core.

Planarity of the Quinoline Ring: The degree of planarity of the bicyclic quinoline system could be quantitatively assessed.

Intermolecular Interactions: The analysis would elucidate any significant non-covalent interactions that govern the crystal packing, such as π-π stacking between the aromatic quinoline rings of adjacent molecules or C-H···π interactions. These interactions are crucial in determining the macroscopic properties of the solid material.

While specific data for the target molecule is absent, crystallographic information for the parent compound, 4-methylquinoline (B147181), is known to exist in the Crystallography Open Database (COD). Analysis of such related structures can provide valuable insights into the likely structural features of this compound. For instance, the fundamental geometry of the 4-methylquinoline core is expected to be largely preserved.

Should crystallographic data for this compound become available, it would be presented in a standardized format, as exemplified in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₄H₁₇N |

| Formula Weight | 199.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 13.789 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 1112.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.190 |

| R-factor (%) | 4.5 |

This hypothetical data illustrates the type of precise structural information that X-ray crystallography provides, which is essential for a complete understanding of the compound's chemical and physical properties in the solid state.

Computational and Theoretical Investigations of 2 Butan 2 Yl 4 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods are crucial for understanding the behavior of 2-(Butan-2-yl)-4-methylquinoline at a molecular level.

Density Functional Theory (DFT) and ab initio methods are standard computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, methods like B3LYP, a popular DFT functional, combined with a basis set such as 6-311++G(d,p), would be employed to calculate the ground-state molecular structure. researchgate.netacadpubl.euresearchgate.net These calculations would yield key geometrical parameters.

Ab initio methods, such as Hartree-Fock (HF), can also be used for geometry optimization and provide a good comparison to DFT results. researchgate.netnih.gov The optimization process involves finding the minimum energy conformation on the potential energy surface. researchgate.net For a flexible molecule like this compound, with its rotatable butan-2-yl group, this process is essential to identify the most stable conformer.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C(butan-2-yl) | 1.52 | ||

| C4-C(methyl) | 1.51 | ||

| N1-C2 | 1.37 | ||

| C2-N1-C9 | 118.0 | ||

| C3-C4-C(methyl) | 121.0 | ||

| C3-C2-C(butan-2-yl)-C(ethyl) | 65.0 | ||

| Note: These values are illustrative and would be determined by actual DFT or ab initio calculations. |

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.orgwpmucdn.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.20 |

| LUMO | -1.15 |

| Energy Gap (ΔE) | 5.05 |

| Note: These values are illustrative and would be determined by actual DFT or ab initio calculations. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.orgresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. bhu.ac.in

For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atom of the quinoline (B57606) ring, making it a primary site for electrophilic interaction. researchgate.net The hydrogen atoms of the alkyl groups would exhibit positive potential.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. DFT methods are commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. acadpubl.euresearchgate.netchemicalbook.com

The calculated vibrational frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational methods. acadpubl.eu Comparing the calculated spectra with experimental IR and Raman spectra helps in the assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net Similarly, predicted NMR chemical shifts can aid in the interpretation of experimental NMR spectra. researchgate.net

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Methyl (on C4) | 2.6 |

| Quinoline Ring Protons | 7.2 - 8.8 |

| Butan-2-yl Protons | 1.3 - 3.1 |

| Note: These values are illustrative and would be determined by actual DFT or ab initio calculations. |

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and packing of molecules in the condensed phase. For this compound, intramolecular and intermolecular NCIs can be analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM). nih.gov This analysis identifies bond critical points (BCPs) and characterizes the nature of interactions such as hydrogen bonds and van der Waals forces. nih.gov The presence of the bulky butan-2-yl group could lead to specific steric interactions and influence the crystal packing of the compound.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. arabjchem.orgchemrxiv.org For a flexible molecule like this compound, MD simulations can explore its conformational space by simulating the movement of its atoms according to the laws of classical mechanics. chemrxiv.org

By running simulations, researchers can identify the most populated conformations and understand the energy barriers between them. This is particularly important for the butan-2-yl group, which can rotate around the C2-C(butan-2-yl) bond. The results of MD simulations can provide a more complete picture of the molecule's behavior in solution or other environments, complementing the static picture provided by quantum chemical calculations. chemrxiv.org

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different types of contacts that stabilize the crystal structure. The surface is defined by partitioning the crystal electron density into molecular fragments, where the space is divided into regions where the electron density from a given molecule dominates that of all other molecules.

The analysis generates a three-dimensional Hirshfeld surface, which can be color-coded based on various properties. A key property is the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. biointerfaceresearch.com

Further quantification is achieved through two-dimensional fingerprint plots. These plots summarize all the interactions on the Hirshfeld surface, plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). nih.govnih.gov The distribution and shape of the points on this plot are characteristic of specific types of intermolecular interactions. For instance, sharp, distinct spikes often represent hydrogen bonds, while more diffuse regions can indicate van der Waals forces like H···H, C···H, or π-π stacking interactions. nih.govnih.gov

These analyses are crucial for understanding polymorphism, where a single compound can crystallize in multiple forms with different physical properties. The subtle balance of these weak intermolecular forces, as visualized by Hirshfeld surfaces, often dictates which polymorphic form is most stable under given conditions. mdpi.com

Table 1: Contribution of Intermolecular Contacts to the Hirshfeld Surface for Representative Heterocyclic Compounds

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Significant Contacts (%) | Reference |

|---|---|---|---|---|---|

| 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol | 28.6 | 29.2 | 5.7 | F···H (25.6), F···F (4.6) | nih.gov |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | 54.3 | 16.7-17.7 | 19.9-20.2 | N/A | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | N/A | 33.4 | N/A | Cl···H (N/A) | researchgate.net |

Note: Data presented is for analogous compounds to illustrate the application of Hirshfeld analysis, as specific data for this compound was not available.

Photophysical Property Prediction and Modeling

The photophysical properties of quinoline derivatives, such as absorption, fluorescence, quantum yields, and Stokes shift, are of significant interest due to their potential applications in sensors, imaging, and optoelectronic devices. nih.gov Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), plays a vital role in predicting and understanding these properties before undertaking complex synthesis and experimental measurements. nih.gov

Absorption and Fluorescence: The electronic absorption and emission spectra of quinoline compounds are governed by π-π* electronic transitions within the aromatic system. researchgate.net The position of the maximum absorption (λ_abs) and emission (λ_em) wavelengths can be computationally predicted. These properties are highly sensitive to the nature and position of substituents on the quinoline ring. Electron-donating groups (like alkyl or amino groups) and electron-withdrawing groups can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission colors. nih.govresearchgate.net

Quantum Yield (Φ_F): The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While direct computational prediction of quantum yields is complex, theoretical models can provide insights into the factors that influence it, such as the geometries of the ground (S0) and first excited (S1) states and the rates of radiative and non-radiative decay. Experimentally, quinoline derivatives show a wide range of quantum yields, from very low (0.3%) to quite high (up to 89%), depending on their structure and environment. researchgate.netmdpi.com

Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectra. A large Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve signal-to-noise ratios. mdpi.com This shift arises from energy loss due to molecular relaxation in the excited state before fluorescence occurs. Computational models can estimate the Stokes shift by optimizing the molecular geometry in both the ground and excited states. researchgate.net The polarity of the solvent also significantly influences the Stokes shift; an increase in solvent polarity often leads to a larger Stokes shift for polar fluorophores due to stronger dipole-dipole interactions in the more polar excited state. researchgate.netmdpi.com

For the quinoline scaffold, computational studies have shown that strategic substitution can lead to compounds with remarkable Stokes shifts, making them suitable as fluorescent probes. nih.gov

Table 2: Predicted and Experimental Photophysical Properties of Selected Quinoline Derivatives

| Compound/Derivative Class | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Solvent/Method | Reference |

|---|---|---|---|---|---|---|

| Pyrrolylquinoline-BF₂ analogue | 470 | 510 | 0.3% | 1669 | THF | mdpi.com |

| Pyrrolylquinoline-BF₂ analogue | 452 | 505 | 0.7% | 2342 | MeCN | mdpi.com |

| 2-Aryl-4-(morpholin-4-yl)quinazolines | N/A | N/A | up to 75% | N/A | Toluene | researchgate.net |

| 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones | N/A | N/A | up to 89% | N/A | Toluene | researchgate.net |

| 2-Hydroxy-4-methylquinoline | N/A | N/A | N/A | Increases with solvent polarity | Multiple Solvents | researchgate.net |

Note: The data represents various quinoline derivatives to illustrate general photophysical trends, as specific data for this compound was not available.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. Computational chemistry, specifically the use of Density Functional Theory (DFT) to analyze reaction pathways and transition states, provides a molecular-level picture of how reactants are converted into products.

The synthesis of quinoline rings can be achieved through various named reactions, such as the Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. sci-hub.se Computational studies can elucidate the intricate steps of such multi-component reactions. The process involves mapping the potential energy surface of the reaction, identifying all stable intermediates (local minima) and the transition states (saddle points) that connect them.

For the synthesis of substituted quinolines, computational analysis can clarify key mechanistic questions. For example, in the Doebner reaction, DFT calculations can help determine the sequence of bond-forming events and identify which cyclization pathway is more favorable when the aromatic amine is unsymmetrically substituted. sci-hub.se Studies have proposed mechanisms where the reaction proceeds through the formation of an imine, followed by a nucleophilic attack and subsequent cyclization and dehydration steps. sci-hub.se

Furthermore, computational studies can model the role of catalysts in the reaction. For amine-catalyzed reactions, calculations can show how the catalyst interacts with reactants to lower the activation energy of the transition state, for example, by acting as a proton shuttle. researchgate.net This detailed mechanistic insight is invaluable for designing more efficient synthetic routes to target molecules like this compound.

Table 3: Key Steps in a Generalized Quinoline Synthesis and Their Computational Investigation

| Reaction Step | Description | Information from Computational Analysis |

|---|---|---|

| Iminium Ion Formation | Reaction between the amine and a carbonyl compound (e.g., pyruvic acid derivative). | Geometry and stability of reactants, intermediates, and the transition state for imine formation. |

| Michael Addition | Nucleophilic attack of an enol or enolate onto the iminium ion. | Activation energy barrier for the C-C bond formation; determination of stereoselectivity. |

| Cyclization | Intramolecular electrophilic attack of the newly formed side chain onto the aromatic ring. | Comparison of activation energies for different possible ring-closure positions (regioselectivity). sci-hub.se |

| Dehydration/Aromatization | Elimination of water to form the stable aromatic quinoline ring. | Energetics of the final steps leading to the thermodynamically stable product. |

Coordination Chemistry of 2 Butan 2 Yl 4 Methylquinoline As a Ligand

Catalytic Applications of 2-(Butan-2-yl)-4-methylquinoline-Based Metal ComplexesThere are no documented uses of metal complexes of this ligand in any field of catalysis.

Table of Chemical Compounds

Biological Interactions: in Vitro Mechanistic Studies of 2 Butan 2 Yl 4 Methylquinoline

Molecular Docking and Binding Affinity Studies with Biological Macromolecules

Comprehensive searches of scientific databases did not yield any specific molecular docking or binding affinity studies for 2-(Butan-2-yl)-4-methylquinoline. This type of research is fundamental to understanding how a compound might interact with biological targets at a molecular level.

Ligand-Protein Interaction Profiling

There is no available research detailing the ligand-protein interaction profile of this compound with specific enzyme active sites or other protein binding pockets.

Identification of Key Binding Residues and Interaction Motifs

Without molecular docking studies, the key amino acid residues and interaction motifs within a protein that could potentially bind to this compound remain unidentified.

In Vitro Studies of Molecular Recognition and Association

No in vitro studies on the molecular recognition and association of this compound have been found in the scientific literature.

Quantitative Analysis of Binding Parameters

Quantitative data, such as association constants (Ka) or dissociation constants (Kd), which are essential for characterizing the strength of a ligand-receptor interaction, are not available for this compound.

Conformational Changes Upon Binding

There is no information regarding any conformational changes that biological macromolecules may undergo upon binding to this compound.

Investigating Specific Mechanistic Pathways at the Cellular or Sub-cellular Level

No published research could be located that investigates the specific mechanistic pathways of this compound at a cellular or sub-cellular level.

Future Directions and Emerging Research Avenues for 2 Butan 2 Yl 4 Methylquinoline

Development of Advanced Synthetic Strategies

The efficient and selective synthesis of 2-(Butan-2-yl)-4-methylquinoline and its derivatives is paramount for enabling further research. While classical methods like the Doebner-von Miller reaction provide a foundation, future efforts will likely focus on more sustainable, efficient, and versatile strategies. researchgate.net

Emerging synthetic approaches that could be applied include:

Photocatalytic Methods: Visible-light induced photocatalysis offers a green and powerful tool for constructing quinoline (B57606) rings. acs.orgacs.org Future research could develop a photocatalytic pathway to this compound, potentially starting from simple anilines and vinyl ethers or alkynes, under mild, oxidant-free conditions. acs.org This approach not only promises higher energy efficiency but also opens doors to novel bond formations that are inaccessible through traditional thermal methods.

Flow Chemistry: Continuous flow synthesis presents significant advantages in terms of safety, scalability, and reaction control. thieme-connect.deacs.org Translating the synthesis of this compound to a flow process could enable rapid production and optimization. researchgate.netvapourtec.com For instance, a multi-step flow system could integrate the initial cyclization with subsequent functionalization or reduction steps, providing a streamlined route to a library of related compounds. thieme-connect.deacs.org

Catalytic Annulation Reactions: Modern transition-metal-catalyzed methods, employing metals like rhodium, ruthenium, or cobalt, facilitate cascade reactions that can build the quinoline core in a single step from simple precursors. mdpi.com Research into a tailored catalytic system for the specific alkyl substituents of this compound could dramatically improve synthetic efficiency and allow for greater structural diversity in the final products.

Exploration of Novel Chemical Transformations

Beyond its initial synthesis, the true potential of this compound lies in its subsequent modification to create novel analogues with unique properties. The strategic functionalization of the quinoline core is a key area for future exploration.

C-H Bond Activation: Direct C-H activation is a transformative strategy in modern organic synthesis, allowing for the installation of new functional groups without the need for pre-functionalized starting materials. nih.gov For this compound, future research will likely target the regioselective C-H functionalization of the benzene (B151609) portion of the scaffold (positions 5, 6, 7, and 8) as well as the methyl group at C4. acs.orgmdpi.com Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has proven effective for C-H arylation, alkenylation, and alkylation of other quinoline systems and could be adapted for this purpose. acs.orgmdpi.comnih.gov

Photochemical Cycloadditions: The aromatic quinoline core can participate in photochemical cycloaddition reactions with alkenes, leading to complex, three-dimensional structures that are difficult to access otherwise. nih.gov Investigating the dearomative para-cycloaddition of this compound could generate sterically congested products with potential applications in materials science or as unique scaffolds for drug discovery. nih.gov

Derivatization of Alkyl Groups: The butan-2-yl and methyl substituents are not mere spectators. Future work could explore the selective oxidation or halogenation of these groups to introduce new reactive handles for further chemical elaboration, creating a new axis for structural diversification.

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The intersection of chemistry and artificial intelligence (AI) is accelerating discovery at an unprecedented rate. nih.gov For this compound, machine learning (ML) offers powerful tools for predicting its properties and guiding research efforts.

Predicting Reaction Selectivity: ML models can be trained on vast datasets of chemical reactions to predict the most likely sites of functionalization on a molecule. doaj.orgresearchgate.net An ML model could predict the regioselectivity of electrophilic aromatic substitution or C-H activation on the this compound scaffold, saving significant experimental time and resources. doaj.orgresearchgate.net

De Novo Design and Property Prediction: Generative AI models, such as Generative Adversarial Networks (GANs), can design novel quinoline derivatives with specific desired properties. nih.gov By defining target parameters (e.g., high binding affinity to a specific protein, optimal solubility), an AI could generate a library of virtual compounds based on the this compound core for subsequent synthesis and testing. mdpi.com Furthermore, ML models can be developed to predict various properties, from anti-corrosion efficacy to biological activity, based on molecular structure. aip.orgnih.gov

QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) studies, enhanced by machine learning, can build robust models that correlate structural features of this compound derivatives with their biological activity. nih.gov Combined with molecular docking simulations, these computational approaches can predict how these molecules might interact with biological targets, prioritizing the most promising candidates for synthesis. mdpi.comnih.gov

Expanding the Scope of Mechanistic Biological Inquiry

The quinoline nucleus is a privileged scaffold in drug discovery, with derivatives showing activity against a wide range of diseases, including cancer, malaria, and inflammatory conditions. nih.govbiointerfaceresearch.comnih.gov A critical future direction for this compound is a systematic and deep investigation into its potential biological activities and mechanisms of action.

Target Identification and Validation: The first step is to screen this compound and its synthesized derivatives against a broad range of biological targets. Given the known activities of other quinolines, promising areas of investigation include protein kinases (e.g., c-Met, Pim-1), the NLRP3 inflammasome, and various microbial enzymes. nih.govnih.govnih.gov High-throughput screening campaigns followed by molecular docking can help identify potential protein targets. acs.org

Elucidation of Molecular Mechanisms: Once a biological activity is confirmed, detailed mechanistic studies will be essential. This involves using cellular and biochemical assays to understand how the compound exerts its effect. For example, if a derivative shows anti-inflammatory properties, research could investigate whether it directly inhibits the assembly and activation of the NLRP3 inflammasome, a key driver of inflammation. nih.gov Similarly, if anticancer activity is observed, studies would focus on its effects on cell cycle progression, apoptosis, and specific signaling pathways like Ras/Raf/MEK or PI3K/AkT/mTOR. nih.gov

Exploring Antimicrobial Potential: Quinolines have a long history as antimicrobial agents. nih.gov Future work should include comprehensive screening of this compound derivatives against a panel of clinically relevant bacteria and fungi. Mechanistic studies could then explore whether these compounds act via established mechanisms, like inhibiting DNA gyrase, or through novel pathways. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(Butan-2-yl)-4-methylquinoline, and what factors influence the choice of method?

Methodological Answer: Synthesis of this compound can be achieved via:

- Photochemical Alkylation : Using 4-methylquinoline and alkanes (e.g., 1,4-dioxane) under UV light, yielding ~61% via radical intermediates. This method avoids metal catalysts but requires careful control of irradiation time and solvent choice .

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., 4-bromoquinoline with boronic acids) achieves high yields (91–96%) but demands precise stoichiometry and inert conditions .

- Classical Protocols : Gould–Jacob or Skraup reactions may introduce substituents but often require harsh conditions and generate byproducts . Factors influencing method selection : Catalyst availability, scalability, functional group tolerance, and desired purity.

| Method | Yield | Key Conditions |

|---|---|---|

| Photochemical Alkylation | 61% | UV light, 1,4-dioxane, 0.4 mmol scale |

| Suzuki-Miyaura Coupling | 91–96% | Pd(PPh₃)₄, Cs₂CO₃, DMSO, 1.75–21 h |

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Key peaks include C=N stretch (~1661 cm⁻¹) and alkyl C-H vibrations (~2857–2948 cm⁻¹) .

- NMR :

- ¹H NMR : Quinoline protons (δ 7.5–8.5 ppm), butan-2-yl methyl groups (δ 1.0–1.5 ppm as doublets), and 4-methyl singlet (δ 2.5 ppm) .

- ¹³C NMR : Quinoline carbons (120–150 ppm), carbonyl (if present, ~170 ppm) .

- Mass Spectrometry : Molecular ion [M⁺] at m/z corresponding to C₁₄H₁₇N (calc. 199.13) with fragmentation patterns confirming substituents .

Advanced Research Questions

Q. What computational approaches are recommended for analyzing the electronic structure of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy, validated against experimental UV-Vis or X-ray data .

- Software Tools : Gaussian or ORCA for geometry optimization; Multiwfn for electron density plots. Compare HOMO-LUMO gaps to predict reactivity .

- Validation : Cross-check computed bond lengths/angles with X-ray crystallography data (e.g., C-C bond precision ±0.003 Å ).

Q. How can researchers resolve discrepancies in reported biological activities of quinoline derivatives?

Methodological Answer:

- Experimental Variables : Control solvent polarity (e.g., DMSO vs. ethanol), assay type (e.g., MIC vs. IC₅₀), and cell lines .

- Structural Validation : Ensure compound purity via HPLC and compare with literature NMR/IR data to rule out isomer interference .

- Meta-Analysis : Use PubChem or Reaxys to aggregate data, noting outliers in IC₅₀ values for similar derivatives (e.g., 2-arylethenylquinolines ).

Q. What strategies optimize reaction yields in synthesizing this compound derivatives?

Methodological Answer:

- Catalyst Screening : Compare PdCl₂(dppf) (91% yield, 21 h ) vs. Pd(PPh₃)₄ (96% yield, 1.75 h ) for coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) accelerate cross-coupling but may require higher temperatures .

- Purification : Use gradient flash chromatography (e.g., petroleum ether/EtOAc 95:5 → 55:45) to isolate non-polar byproducts .

Data Contradiction Analysis

Q. How should researchers address conflicting structural data for this compound derivatives?

Methodological Answer:

- Crystallographic vs. Computational Data : If X-ray bond lengths (e.g., C-N = 1.34 Å ) conflict with DFT predictions, re-optimize using hybrid functionals (e.g., B3LYP-D3) .

- Spectroscopic Discrepancies : Replicate IR/NMR under standardized conditions (e.g., KBr pellets for IR, CDCl₃ for NMR) and compare with PubChem entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.